molecular formula C8H17NO3 B13048388 N,N-Diethyl-O-methyl-L-serine

N,N-Diethyl-O-methyl-L-serine

Cat. No.: B13048388
M. Wt: 175.23 g/mol
InChI Key: VLICAFHSCJAZIV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-O-methyl-L-serine (CAS 1007880-57-0) is a chemically modified derivative of the amino acid L-serine. With the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol, this compound is characterized by diethyl amino and methyl ether modifications to the serine backbone . These structural alterations are designed to enhance its lipophilicity and stability, making it a valuable building block in pharmaceutical development, peptide engineering, and biochemical research. This serine derivative is of significant interest in neuroscience and biochemistry. L-serine itself is a non-essential amino acid with a fundamental role in protein synthesis, cell proliferation, and the formation of critical lipids in the central nervous system, such as sphingolipids and phospholipids . It serves as a crucial precursor to the neurotransmitters glycine and D-serine. D-serine, in particular, is a key co-agonist of the NMDA receptor (NMDAR), which is essential for synaptic plasticity, learning, and memory . Dysregulation of this glutamatergic signaling is implicated in various neurological and psychiatric disorders. Researchers can use this compound as a tool to study the serine shuttle—the process where L-serine is produced in astrocytes and transported to neurons for conversion to D-serine . Its modified structure allows scientists to probe metabolic pathways, investigate neurotransmitter systems, and develop novel therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and anxiety disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-2-(diethylamino)-3-methoxypropanoic acid

InChI

InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

VLICAFHSCJAZIV-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)[C@@H](COC)C(=O)O

Canonical SMILES

CCN(CC)C(COC)C(=O)O

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of N,n Diethyl O Methyl L Serine

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like amino acid derivatives. In positive ion mode, the analysis of N,N-Diethyl-O-methyl-L-serine is expected to yield a prominent protonated molecular ion ([M+H]⁺). Given the molecular formula C₉H₁₉NO₃, the calculated monoisotopic mass is 189.1365 g/mol . Therefore, the high-resolution ESI-MS spectrum should exhibit a peak at an m/z (mass-to-charge ratio) of approximately 190.1443, confirming the compound's molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural verification through controlled fragmentation of the parent ion. The fragmentation pattern of N,N-dialkylated amino acids is well-characterized and typically involves a neutral loss of water and carbon monoxide (H₂O + CO), resulting in the formation of a stable immonium ion. nih.gov Additional fragmentation pathways can be predicted, arising from the cleavage of the side chain and the N-alkyl groups. researchgate.netresearchgate.net For this compound, characteristic product ions would likely result from the loss of the O-methyl group, cleavage of the ethyl groups from the tertiary amine, and other signature fragmentations of the serine backbone. nih.gov

Predicted IonFormulaPredicted m/zDescription
[M+H]⁺[C₉H₂₀NO₃]⁺190.14Protonated Molecular Ion
[M+H - H₂O]⁺[C₉H₁₈NO₂]⁺172.13Loss of water
[M+H - (H₂O+CO)]⁺[C₈H₁₈NO]⁺144.14Immonium ion after loss of water and carbon monoxide
[M+H - CH₃OH]⁺[C₈H₁₆NO₂]⁺158.12Loss of methanol (B129727) from the side chain
[M+H - C₂H₅]⁺[C₇H₁₅NO₃]⁺161.10Loss of an ethyl group

Circular Dichroism (CD) Spectroscopy for Chiral Integrity and Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an indispensable tool for confirming the stereochemical integrity and investigating the solution-state conformation of optically active compounds like amino acid derivatives.

As this compound is derived from L-serine, it is expected to exhibit a distinct CD spectrum. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center (the α-carbon). Studies on L-serine and its N-substituted derivatives have shown characteristic CD signals. nih.govrsc.org The n→π* electronic transition of the carboxyl chromophore, typically occurring around 210-240 nm, is expected to give rise to a significant Cotton effect. The L-configuration of the amino acid generally dictates the sign of this effect. The N,N-diethyl and O-methyl modifications will influence the electronic environment of the chromophore and the conformational preferences of the molecule, thereby modulating the precise wavelength and intensity of the CD bands compared to unmodified L-serine. The observation of a CD spectrum that is a mirror image to that of its corresponding D-enantiomer would provide conclusive proof of the compound's chiral purity and L-configuration. nih.gov

Electronic TransitionApproximate Wavelength (nm)Expected Sign of Cotton Effect for L-isomerAssociated Chromophore
n → π*210 - 240Positive or Negative (dependent on conformation and solvent)Carboxylic Acid (-COOH)

X-Ray Diffraction (XRD) Studies for Solid-State Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cardiff.ac.uk An XRD analysis of a suitable single crystal of this compound would provide unambiguous proof of its molecular structure, including exact bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, the technique would reveal critical structural information. It would confirm the L-stereochemistry at the α-carbon, detail the conformation of the N,N-diethylamino group, and describe the orientation of the O-methylated side chain. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, that dictate the crystal packing in the solid state. ua.pt Data obtained would include the crystal system (e.g., orthorhombic, monoclinic), space group, and unit cell dimensions, providing a complete structural fingerprint of the molecule in its crystalline form. researchgate.netwiley.com

Crystallographic ParameterInformation ProvidedExample Data (based on L-Serine)
Crystal SystemSymmetry of the unit cellOrthorhombic
Space GroupSymmetry elements within the unit cellP2₁2₁2₁
Unit Cell Dimensions (a, b, c)Size of the unit cell in Ångstroms (Å)a=8.57 Å, b=9.32 Å, c=5.61 Å
Bond Lengths & AnglesPrecise geometry of the moleculee.g., C-C, C-N, C-O distances and angles
Torsional AnglesConformation of the molecule's backbone and side chainDefines the spatial arrangement of atoms

Computational Chemistry and Theoretical Modeling of N,n Diethyl O Methyl L Serine

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT), are employed to investigate the fundamental properties of a single molecule of N,N-Diethyl-O-methyl-L-serine in a vacuum or with implicit solvent models. These calculations provide a static, time-independent picture of the molecule's electronic structure and energy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Methods such as DFT, often with functionals like B3LYP or ωB97XD and basis sets like 6-31G* or def2-TZVP, are used to perform these optimizations. latrobe.edu.auscienceopen.com The process systematically adjusts the atomic coordinates to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all further computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table provides a hypothetical example of data that would be generated from a geometry optimization calculation. Actual values would be derived from specific quantum chemical computations.

ParameterAtoms InvolvedOptimized Value
Bond Lengths (Å)
Cα - Cβ1.53
N - Cα1.47
Cβ - O1.42
O - C(methyl)1.43
N - C(ethyl)1.48
Bond Angles (°) **
N - Cα - Cβ111.5
Cα - Cβ - O109.8
Cβ - O - C(methyl)112.0
Dihedral Angles (°) **
N - Cα - Cβ - O-65.0
C(ethyl) - N - Cα - Cβ175.0

Spectroscopic Property Prediction

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure verification. By calculating the shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) spectra can be predicted. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of the synthesized compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table shows hypothetical ¹³C NMR chemical shift values relative to a standard (e.g., TMS) as would be predicted by quantum chemical methods.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)173.5
Alpha-Carbon (Cα)65.2
Beta-Carbon (Cβ)72.8
O-Methyl Carbon59.1
N-Ethyl CH₂50.5
N-Ethyl CH₃13.7

Analysis of Molecular Orbitals and Electron Density Distributions

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. ijacskros.com Furthermore, mapping the electron density distribution and electrostatic potential reveals the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to nucleophilic or electrophilic attack and indicating how the molecule will engage in non-covalent interactions such as hydrogen bonding. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemistry provides a static view, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of the molecule over time, providing a detailed picture of its dynamic nature.

This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. MD simulations are ideally suited to explore this conformational landscape in different environments, such as in aqueous solution or nonpolar solvents. nih.govillinois.edu By simulating the molecule over nanoseconds to microseconds, researchers can identify the most populated conformational states, the energy barriers between them, and how the solvent influences conformational preferences. This is particularly important for understanding how the molecule's shape might change upon entering a biological environment like a protein binding pocket.

MD simulations are powerful tools for examining the explicit interactions between this compound and its surroundings. researchgate.net In solution, simulations can detail the structure and dynamics of the solvent shell around the molecule, quantifying hydrogen bonds and van der Waals interactions with water or other solvent molecules. nih.gov When studying interactions with a biological macromolecule, such as an enzyme or receptor, MD simulations can reveal the specific binding mode of the molecule. nih.gov They can identify key amino acid residues involved in the interaction, calculate the binding free energy, and assess the stability of the resulting complex over time. researchgate.net This information is critical for understanding the molecular basis of the compound's biological activity.

Table 3: Analysis of Intermolecular Interactions from MD Simulations (Conceptual) This table outlines the types of interactions between this compound and a hypothetical protein binding site that would be analyzed using MD simulations.

Interaction TypeFunctional Group on LigandPotential Interacting Residue on Macromolecule
Hydrogen Bonding Carbonyl OxygenArginine, Lysine (donor)
Ether OxygenSerine, Threonine (donor)
Van der Waals Diethyl GroupsLeucine, Valine, Isoleucine
O-Methyl GroupAlanine, Methionine
Electrostatic Partial charges across moleculeAspartate, Glutamate, Polar residues

Binding Affinity Prediction and Docking Studies (focused on interactions as a building block or ligand)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This is particularly valuable in drug design and materials science for understanding how a ligand, such as this compound, might interact with a protein's binding site or assemble with other molecules.

The process involves predicting the pose and the binding affinity of the ligand. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally corresponds to a more stable complex. cyberleninka.ru For this compound, docking studies would be instrumental in identifying potential biological targets or understanding its role in the formation of larger molecular assemblies. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Illustrative Docking Study Results for a Hypothetical Receptor

To illustrate the type of data generated from a docking study, the following table presents hypothetical binding affinities and key interactions for this compound with a theoretical protein receptor.

ParameterValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-7.5TYR 82, SER 120
Hydrogen Bonds2SER 120
Hydrophobic Interactions4LEU 54, VAL 68, ALA 118

Note: The data in this table is for illustrative purposes only and does not represent experimental or published findings for this compound.

Energy Decomposition Analysis for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a quantum chemical method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. researchgate.netscm.com This analysis provides deeper insight into the nature of the chemical bond and non-covalent interactions. For this compound, EDA could be employed to understand the specific forces driving its interactions as a ligand or a building block.

The total interaction energy (ΔE_int) is typically decomposed into several terms:

Electrostatic (ΔE_elstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of electron clouds of the fragments, which is a consequence of the Pauli exclusion principle.

Orbital Interaction (ΔE_orb): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization effects.

Dispersion (ΔE_disp): The attractive interaction arising from instantaneous fluctuations in electron density (van der Waals forces).

The general equation is: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp. scm.com

Illustrative Energy Decomposition Analysis Data

The following table provides a hypothetical energy decomposition for the interaction of this compound with a partner molecule, illustrating the contribution of each energy component.

Energy ComponentContribution (kcal/mol)Nature of Interaction
Electrostatic (ΔE_elstat)-15.0Attractive
Pauli Repulsion (ΔE_Pauli)+20.0Repulsive
Orbital Interaction (ΔE_orb)-10.0Attractive
Dispersion (ΔE_disp)-5.0Attractive
Total Interaction Energy (ΔE_int) -10.0 Attractive

Note: The data in this table is for illustrative purposes only and does not represent experimental or published findings for this compound.

This type of analysis would be crucial for a detailed understanding of why this compound binds to a particular receptor or assembles in a specific manner, by quantifying the key stabilizing and destabilizing forces at play.

Role As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Synthesis of Complex Peptides and Polypeptides

N-alkylation of the peptide backbone is a well-established strategy in medicinal chemistry to bestow peptides with more favorable, drug-like properties. nih.govresearchgate.net This modification can enhance metabolic stability, improve cell permeability, and modulate the conformational landscape of the peptide. researchgate.netnih.gov

While specific examples detailing the integration of N,N-Diethyl-O-methyl-L-serine into peptide chains are not extensively documented, the incorporation of its close analog, N,N-dimethyl-L-serine, is a known strategy in the synthesis of complex natural products. A notable example is the use of N-Fmoc-N,O-dimethyl-L-serine in the synthesis of coibamide A, a potent antiproliferative marine natural product. medchemexpress.com

The synthesis of peptides containing N-alkylated amino acids presents unique challenges. Standard coupling conditions must often be optimized to accommodate the increased steric hindrance of the secondary amine, which can lead to slower reaction times or incomplete coupling. acs.orgpeptide.com Despite these challenges, methods for the on-resin N-methylation of amino acids during solid-phase peptide synthesis (SPPS) have been developed to efficiently create these modified chains. researchgate.netacs.org

FeatureDescriptionResearch Finding
Synthetic Utility Used as a building block in the total synthesis of complex molecules.N-Fmoc-N,O-dimethyl-L-serine is a key component for the synthesis of the natural product coibamide A. medchemexpress.com
Incorporation Method Integrated into peptide chains using solid-phase peptide synthesis (SPPS).N-methylation can be performed directly on the resin-bound peptide, offering a region-specific and efficient method. researchgate.net
Challenges Coupling to a secondary N-alkyl amine is often less efficient than to a primary amine.Difficult couplings to N-methylated groups can be accelerated using microwave irradiation or ultrasonication. acs.org

The substitution of a peptide backbone amide proton with an alkyl group, such as a methyl or ethyl group, has profound consequences for the peptide's structure and stability. N-alkylation eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets that rely on these interactions. researchgate.netresearchgate.net

Furthermore, N-alkylation significantly enhances the metabolic stability of peptides. By blocking a key hydrogen-bonding site and increasing steric hindrance, N-alkylated residues inhibit cleavage by proteases, such as elastase, thereby increasing the peptide's half-life in vivo. researchgate.netrsc.org This increased stability is a primary driver for the inclusion of N-alkylated amino acids in therapeutic peptide design. nih.govrsc.org

ParameterInfluence of N-AlkylationRationale/Example
Conformation Induces specific local geometries, often favoring β-turns with cis amide bonds.The influence is highly dependent on the chirality of the adjacent amino acid residues. researchgate.net
Hydrogen Bonding Removes the amide proton, preventing its participation as a hydrogen bond donor.This can disrupt stabilizing interactions in α-helices and β-sheets but can be used to engineer specific folds. researchgate.net
Proteolytic Stability Increases resistance to enzymatic degradation.N-alkylated pentapeptides show cleavage only at non-alkylated sites, demonstrating the protective effect of the modification. rsc.org
Permeability Can improve cell membrane permeability.Reducing the number of hydrogen bond donors is a strategy to improve the oral bioavailability of peptides. researchgate.netnih.gov

Derivatization for Novel Chemical Scaffolds

The chiral nature of L-serine and its derivatives makes them valuable starting materials for the synthesis of a diverse array of non-peptidic molecules, including macrocycles and heterocycles. mdpi.com The stereocenter of the amino acid is used to direct the formation of new chiral centers in the target scaffold.

Macrocyclic peptides are a privileged class of molecules in drug discovery, often exhibiting high target affinity and stability. researchgate.net N-alkylation, particularly N-methylation, is a frequently used modification in the design of macrocyclic peptides to enhance their pharmacological properties. researchgate.netnih.gov The incorporation of N-methylated residues can pre-organize the linear peptide precursor into a conformation that is favorable for efficient ring closure. nih.gov

While there are no specific reports on the use of this compound in resorcinarene (B1253557) synthesis, N-alkylated amino acids are broadly used to construct macrocycles. For example, N-methylated amino acids have been incorporated into macrocyclic peptide libraries to screen for inhibitors of enzymes like prokaryotic glycolytic mutases. nih.gov Serine itself is a key residue in certain macrocyclization strategies, such as Ser/Thr ligation, where the side-chain hydroxyl group participates in the ring-forming reaction. nih.govrsc.org

L-serine is a versatile precursor for a wide range of chiral heterocycles. mdpi.com The functional groups of serine can be manipulated to form rings like oxazolidines, which are themselves important intermediates for further synthetic transformations. researchgate.net For instance, N-protected serinals can be converted into oxazolidine (B1195125) rings that serve as chiral auxiliaries in asymmetric reactions. biosyn.com

In the field of materials science, chiral amino acids are used to construct chiral metal-organic frameworks (CMOFs). frontiersin.org L-serine has been functionalized with pyridine (B92270) substituents to create a chiral linker for the synthesis of a copper-based CMOF. frontiersin.org Similarly, chiral surfactants derived from amino acids, such as N-stearoyl-L-serine, have been used as templates to imprint chirality into inorganic materials like silica, creating chiral nanotubes and frameworks. oaepublish.com

Development of Bioconjugates and Modified Biomolecules

Bioconjugation involves the linking of two biomolecules or the attachment of a small molecule to a protein or peptide. The functional side chains of amino acids are the primary handles for these modifications. biosyn.com The hydroxyl group of serine is a common site for conjugation, for example, through phosphorylation or glycosylation. acs.org

N-alkylation of amino acids is a key modification in the broader field of creating modified biomolecules. anr.fr Chemoenzymatic strategies have been developed to attach peptides to a methyltransferase enzyme, which can then catalyze backbone N-methylation. nih.gov This allows for the modification of peptides that may already contain other complex features or non-natural amino acids. Such strategies highlight the importance of N-alkylation in producing bioconjugates with enhanced stability and tailored functions. nih.govanr.fr

Stereochemical Implications in Synthetic Pathways

The intrinsic chirality of this compound, originating from the L-serine backbone, establishes it as a valuable chiral building block in advanced organic synthesis. The stereocenter at the α-carbon (C2) is pivotal in directing the stereochemical outcome of synthetic transformations, enabling the construction of complex molecules with a high degree of stereocontrol. The presence of the N,N-diethyl and O-methyl groups significantly influences the steric and electronic environment around the chiral center, which in turn dictates its behavior in asymmetric reactions.

Role as a Chiral Building Block

This compound serves as a versatile three-carbon chiral synthon. Its utility stems from the predictable stereochemistry and the presence of multiple functional groups that can be manipulated selectively. The fundamental principle behind its application as a chiral building block is the transfer of its inherent chirality to a new, more complex molecule. This is a common strategy in asymmetric synthesis, often referred to as the "chiral pool" approach, where readily available enantiopure compounds like amino acids are used as starting materials. beilstein-journals.orgbccollegeasansol.ac.in

The N,N-diethyl groups are sterically demanding and can influence the facial selectivity of reactions at or adjacent to the chiral center. For instance, in reactions involving the carbonyl group of the ester, the bulky N,N-diethylamino substituent can effectively shield one face of the molecule, directing the approach of a nucleophile to the opposite face. This steric hindrance is a critical factor in achieving high diastereoselectivity.

Furthermore, the tertiary amine functionality can act as a built-in directing group or ligand. In organometallic-catalyzed reactions, the nitrogen atom can coordinate to the metal center, positioning the catalyst in a specific orientation relative to the substrate and thereby controlling the stereochemical outcome of the reaction.

Precursor in Advanced Organic Synthesis

As a precursor, this compound can be transformed into a variety of other useful chiral intermediates. For example, reduction of the ester group would yield the corresponding chiral amino alcohol, N,N-Diethyl-O-methyl-L-serinol. This resulting primary alcohol can then undergo a range of further transformations, such as oxidation to an aldehyde (a "Garner's aldehyde" analogue) or conversion to a leaving group for nucleophilic substitution, all while preserving the original stereochemistry. tsijournals.comresearchgate.net

The synthesis of such precursors from L-serine often involves protection of the amino and carboxyl groups, followed by modification and deprotection steps. tsijournals.com The use of N,N-diethyl and O-methyl groups represents a specific protection/modification strategy that can be advantageous in certain synthetic routes, for example, where basic conditions are required that might be incompatible with more common protecting groups like Boc or Cbz.

Stereochemical Implications in Synthetic Pathways

The stereochemical configuration of this compound has profound implications for the pathways in which it is used. The (S)-configuration at the α-carbon dictates the absolute stereochemistry of the products formed from it.

In reactions such as aldol (B89426) additions, alkylations, or reductions involving a prochiral center elsewhere in a molecule derived from this building block, the existing stereocenter exerts a powerful diastereoselective influence. This is known as substrate-controlled stereoselection. For example, if the ester group were converted to a ketone, the addition of a Grignard reagent would likely proceed with a high degree of facial selectivity due to the steric bulk of the adjacent N,N-diethylamino group, leading to the preferential formation of one diastereomeric alcohol. unirioja.es

The table below illustrates hypothetical applications of a chiral building block derived from this compound in asymmetric reactions, highlighting the expected stereochemical control.

Reaction Type Chiral Precursor Derived from this compound Reagent Expected Major Product Diastereomer Rationale for Stereoselectivity
Nucleophilic Addition to Aldehyde(2S)-3-(methoxymethyl)-2-(diethylamino)propanalPhenylmagnesium bromide(2S,3R)-3-(methoxymethyl)-2-(diethylamino)-1-phenylpropan-1-olFelkin-Ahn model; steric hindrance from the N,N-diethyl and O-methyl groups directs the nucleophile. beilstein-journals.org
Diastereoselective AlkylationLithium enolate of a ketone derived from the title compoundMethyl IodideOne diastereomer favoredThe chiral center at C2 creates a chiral environment that directs the approach of the electrophile to one face of the enolate. acs.org
Stereoselective ReductionKetone derived from the title compoundL-Selectride®syn-AlcoholChelation control involving the nitrogen and oxygen atoms with the reducing agent, or steric approach control.

These examples demonstrate how the fixed stereochemistry of this compound can be leveraged to control the formation of new stereocenters in a predictable manner. The choice of reagents and reaction conditions can further enhance this stereochemical induction. unirioja.es Research on related serine derivatives, such as N-Boc-N,O-isopropylidene-α-methylserinal, has shown that high levels of diastereoselectivity can be achieved in additions to carbonyl groups, a principle that would extend to derivatives of this compound. unirioja.es

Future Research Directions and Potential Applications in Materials Science and Chemical Biology

Design of Advanced Polymeric Materials (e.g., modified polySer)

Poly(L-serine) (polySer) is a promising polypeptide for functional materials due to the reactivity of the hydroxyl group on its side chain. acs.org The incorporation of N,N-Diethyl-O-methyl-L-serine as a monomer unit into polypeptide chains could lead to the development of modified polySer with novel properties. The N,N-diethyl groups would introduce significant steric bulk and increase the hydrophobicity of the polymer, while the O-methyl group would eliminate the hydrogen-bonding capability of the side chain, further altering solubility and intermolecular interactions.

These modifications could lead to polymers with enhanced thermal stability, different self-assembly characteristics, and altered mechanical properties compared to unmodified polySer. acs.org Research could focus on synthesizing copolymers of L-serine and this compound to precisely tune the material's properties for specific applications, such as drug delivery systems or biodegradable plastics.

Table 1: Comparison of Monomer Properties and Potential Polymer Characteristics
PropertyL-Serine MonomerThis compound Monomer (Projected)Resulting Polymer (polySer) CharacteristicProjected Modified polySer Characteristic
Side Chain FunctionalityPrimary Alcohol (-CH₂OH)Methyl Ether (-CH₂OCH₃)Hydrophilic, H-bondingMore Hydrophobic, Non-H-bonding side chain
Amine GroupPrimary Amine (-NH₂)Tertiary Amine (-N(CH₂CH₃)₂)Forms peptide backbone, potential for H-bondingForms peptide backbone, increased steric hindrance, basic site
SolubilityWater-solubleIncreased solubility in organic solventsWater-solubleReduced water solubility, enhanced organic solvent solubility
ReactivitySide chain hydroxyl is reactiveSide chain ether is relatively inertAllows for post-polymerization modificationLimited side-chain reactivity, stable backbone

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in real-time. acs.org The structure of this compound makes it an intriguing scaffold for the design of such probes. The N,N-diethyl groups can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The tertiary amine introduces a basic center that could be exploited for pH-dependent interactions or binding to specific biological targets.

Future research could involve attaching fluorophores, affinity tags, or reactive groups to the this compound backbone. Such probes could be designed to target specific enzymes or receptors where the unique steric and electronic profile of the molecule could confer high selectivity. For instance, analogs of S-adenosyl-l-methionine (SAM), a key biological methyl donor, have been used as probes to study methylation events, suggesting a similar potential for modified amino acids. bohrium.com

Innovative Synthetic Methodologies for this compound

While L-serine is a readily available starting material, the efficient and stereochemically pure synthesis of this compound presents a chemical challenge that invites innovative solutions. A potential multi-step synthesis would likely begin with the protection of the carboxyl and amino groups of L-serine. The hydroxyl group could then be methylated, for example, using methyl iodide and a base. orgsyn.org Following O-methylation, the protecting group on the amine would be removed, and the nitrogen could be diethylated. This final step could be achieved through reductive amination with acetaldehyde (B116499) or via direct alkylation with ethyl halides. Care must be taken throughout the process to avoid racemization at the chiral center.

Table 2: Proposed Synthetic Pathway from L-Serine
StepReactionTypical ReagentsKey Challenge
1Protection of Amine and Carboxyl Groups(Boc)₂O for amine; Conversion to methyl ester for carboxylAchieving high yields and compatibility with subsequent steps. orgsyn.org
2O-methylation of Side Chain HydroxylNaH, CH₃I in THF or DMFAvoiding side reactions.
3Deprotection of Amine GroupTFA or HCl for Boc group removalEnsuring complete removal without affecting other functional groups.
4N,N-diethylation of AmineReductive amination with Acetaldehyde (CH₃CHO) and a reducing agent (e.g., NaBH(OAc)₃)Preventing over-alkylation and maintaining stereochemical integrity.
5Deprotection of Carboxyl GroupSaponification (e.g., LiOH, NaOH)Preventing racemization under basic conditions. researchgate.net

Exploration of Unique Stereochemical Properties in Catalysis

Amino acid derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis. The fixed L-configuration of this compound, combined with the bulky N,N-diethyl groups, creates a well-defined and sterically hindered chiral environment. This makes it a candidate for development as a chiral ligand for metal-catalyzed reactions or as an organocatalyst.

The tertiary amine could coordinate to metal centers, positioning the chiral backbone to influence the stereochemical outcome of a reaction, such as asymmetric hydrogenation, alkylation, or aldol (B89426) reactions. The steric bulk of the ethyl groups could create specific pockets or channels that favor the formation of one enantiomer of a product over another. Research in this area would involve synthesizing the compound and testing its efficacy as a ligand in a variety of known asymmetric transformations, exploring how its unique structure translates to enantioselectivity. The stereospecific reactions of L-serine derivatives, such as cyclization, demonstrate the importance of the C-3 configuration, which would be central to its catalytic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying N,N-Diethyl-O-methyl-L-serine, and how can researchers validate its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of ethyl, methyl ester, and serine backbone protons/carbons. Compare chemical shifts with NIST reference data for similar amino acid derivatives .
  • Infrared (IR) Spectroscopy : Identify ester (C=O stretch at ~1700–1750 cm1^{-1}) and amide (N–H bend at ~1550–1650 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to determine molecular ion ([M+H]+^+) and fragmentation patterns, cross-referenced with computational predictions (e.g., PubChem or NIST databases) .
  • Purity Validation : Perform HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Purity >98% is typical for research-grade compounds .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area. Avoid exposure to light or moisture to prevent hydrolysis of the ester group .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Esterification : React L-serine with methanol under acidic catalysis (e.g., H2_2SO4_4) to form O-methyl-L-serine. Protect the amino group with diethyl groups via reductive alkylation using acetaldehyde and NaBH4_4 .
  • Alternative Route : Use a Mitsunobu reaction for selective O-methylation, followed by N,N-diethylation with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) .
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to systematically test variables (e.g., temperature, solvent, catalyst loading). For example, replace DMF with acetonitrile to avoid residual solvent interference .
  • Analytical Cross-Validation : Compare yields using quantitative 1H^1H-NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure accuracy .
  • Mechanistic Studies : Employ density functional theory (DFT) calculations to model reaction pathways and identify rate-limiting steps, guiding optimization .

Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor degradation via HPLC; optimal stability is observed at pH 5–7 due to minimized ester hydrolysis .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (~150–200°C for similar esters) .
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (N2_2) to prevent oxidation .

Q. How can this compound be incorporated into peptide synthesis, and what challenges arise?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected this compound. Activate with HBTU/HOBt and couple to resin-bound peptides. Monitor coupling efficiency via Kaiser test .
  • Challenges :
  • Steric Hindrance : The bulky diethyl group may slow coupling; extend reaction times or use microwave-assisted synthesis .
  • Ester Hydrolysis : Avoid basic conditions during deprotection; use mild reagents like TFA/scavengers .

Q. What advanced techniques are recommended for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to track bond formation/cleavage via NMR or MS .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions (e.g., acyl transfer steps) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

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